molecular formula C22H17FN2O6S B14999372 methyl [7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B14999372
M. Wt: 456.4 g/mol
InChI Key: FYONQUOQHKBELV-UHFFFAOYSA-N
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Description

METHYL 2-[7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that features a unique combination of benzodioxole, fluorophenyl, and thiazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives, fluorophenyl derivatives, and thiazolopyridine derivatives. These intermediates are then subjected to condensation reactions, cyclization, and esterification to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates, control of reaction parameters, and efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-[7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazolopyridine derivatives, benzodioxole derivatives, and fluorophenyl derivatives. Examples include:

  • Thiazolopyridine analogs with different substituents.
  • Benzodioxole compounds with varying functional groups.
  • Fluorophenyl derivatives with different aromatic substitutions.

Uniqueness

The uniqueness of METHYL 2-[7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H17FN2O6S

Molecular Weight

456.4 g/mol

IUPAC Name

methyl 2-[7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C22H17FN2O6S/c1-29-19(27)10-24-21-20(32-22(24)28)15(12-2-7-16-17(8-12)31-11-30-16)9-18(26)25(21)14-5-3-13(23)4-6-14/h2-8,15H,9-11H2,1H3

InChI Key

FYONQUOQHKBELV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)SC1=O

Origin of Product

United States

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